N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyridazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazinone core.
Introduction of Naphthalene Moiety: The naphthalene group is introduced through a Friedel-Crafts acylation or alkylation reaction.
Coupling with Piperazine Sulfonamide: The final step involves the coupling of the pyridazinone-naphthalene intermediate with N,N-dimethylpiperazine-1-sulfonamide under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H25N5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3-naphthalen-2-yl-6-oxopyridazin-1-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C21H25N5O3S/c1-23(2)30(28,29)25-13-11-24(12-14-25)16-26-21(27)10-9-20(22-26)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
WDJYETMADZBIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.